molecular formula C14H12O4S B7549585 Methyl 4-(phenylsulfonyl)benzoate

Methyl 4-(phenylsulfonyl)benzoate

Cat. No.: B7549585
M. Wt: 276.31 g/mol
InChI Key: PIMQZAZGHURSCD-UHFFFAOYSA-N
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Description

Methyl 4-(phenylsulfonyl)benzoate is a synthetic aromatic ester characterized by a phenylsulfonyl group (-SO₂Ph) at the para position of the benzoate ring. Its molecular formula is C₁₄H₁₂O₄S, with a molar mass of 284.31 g/mol. This compound is primarily synthesized via nickel-catalyzed C–S coupling reactions. For instance, a study demonstrated its preparation through the reaction of methyl 4-iodobenzoate with sodium benzenesulfonate using a heterogeneous Ni@Bpy-sp2c-COF catalyst (0.45 mol% Ni-loading), achieving a high yield of 94% . The phenylsulfonyl group imparts electron-withdrawing properties, making the compound valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical or materials science applications.

Properties

IUPAC Name

methyl 4-(benzenesulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-18-14(15)11-7-9-13(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQZAZGHURSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(phenylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylsulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(phenylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(phenylsulfonyl)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(Tosyloxy)Benzoate (4e)

  • Structure : Contains a p-toluenesulfonyloxy (-OTs) group instead of phenylsulfonyl.
  • Synthesis : Prepared from ethyl 4-hydroxybenzoate and p-toluenesulfonyl imide in the presence of K₂CO₃ and KI .
  • Applications: Commonly used as a sulfonating agent or protecting group in organic synthesis.

Ethyl 4-[(4-Fluorophenyl)Sulfonylamino]Benzoate

  • Structure : Features a sulfonamide (-NHSO₂Ph-F) group.
  • Synthesis: Derived from ethyl 4-aminobenzoate and 4-fluorophenylsulfonyl chloride .
  • Key Differences :
    • The sulfonamide group enhances hydrogen-bonding capacity, making it suitable for biological applications (e.g., enzyme inhibition).
    • Reactivity: Less electrophilic than sulfonate esters due to the N–SO₂ bond.

Analogues with Heterocyclic or Aliphatic Substituents

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate

  • Structure : Substituted with a benzimidazole ring instead of sulfonyl.
  • Synthesis : Condensation of methyl 4-formylbenzoate with 5-methyl-1,2-phenylenediamine using Na₂S₂O₅ in DMF .
  • Electronic Properties: Electron-rich compared to sulfonyl-containing analogues.

Methyl 4-(Benzylsulfanyl)Methyl Benzoate

  • Structure : Contains a benzylsulfanyl (-SCH₂Ph) group.
  • Synthesis: Not explicitly detailed in evidence, but likely via nucleophilic substitution or thiol-ene reactions .
  • Key Differences :
    • The sulfide group is prone to oxidation, unlike the stable sulfonyl group.
    • Reactivity: Acts as a nucleophile in alkylation or oxidation reactions.

Analogues with Alternative Electron-Withdrawing Groups

Methyl 4-(Trifluoromethyl)Benzoate

  • Structure : Features a trifluoromethyl (-CF₃) group.
  • Synthesis : Typically via Friedel-Crafts acylation or direct fluorination .
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing but lacks the sulfonyl group’s ability to participate in resonance stabilization.
    • Applications: Widely used in agrochemicals and fluorinated pharmaceuticals.

Comparative Data Table

Compound Name Molecular Formula Substituent Synthesis Method Yield Key Applications
This compound C₁₄H₁₂O₄S -SO₂Ph Ni-catalyzed C–S coupling 94% Cross-coupling reactions, intermediates
Ethyl 4-(tosyloxy)benzoate (4e) C₁₆H₁₆O₅S -OTs Tosylation of ethyl 4-hydroxybenzoate N/A Sulfonating agent, protecting group
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate C₁₆H₁₄N₂O₂ -Benzimidazole Condensation with Na₂S₂O₅ N/A Coordination chemistry, drug design
Methyl 4-(trifluoromethyl)benzoate C₉H₇F₃O₂ -CF₃ Friedel-Crafts acylation N/A Agrochemicals, fluorinated drugs

Key Research Findings

Catalytic Efficiency : this compound’s synthesis via Ni@Bpy-sp2c-COF demonstrated superior catalytic performance (94% yield) compared to homogeneous catalysts, highlighting the advantage of heterogeneous systems in C–S bond formation .

Electronic Effects : Sulfonyl-containing analogues (e.g., tosyloxy or sulfonamide derivatives) exhibit enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions compared to benzimidazole or sulfide-substituted compounds .

Biological Relevance: Sulfonamide derivatives like ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate show promise in medicinal chemistry due to their hydrogen-bonding and enzyme-inhibitory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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